2-Aminobenzo[D]thiazol-5-OL
Overview
Description
2-Aminobenzo[D]thiazol-5-OL is a heterocyclic compound that features a benzothiazole ring system with an amino group at the 2-position and a hydroxyl group at the 5-position. This compound is known for its diverse biological activities and is used in various fields of scientific research.
Mechanism of Action
Target of Action
It is suggested that this compound may have antimicrobial, antioxidant, and anticancer properties .
Mode of Action
It is suggested that it may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
Biochemical Pathways
Given its potential anticancer properties, it may be involved in pathways related to cell growth and proliferation .
Result of Action
It is suggested that it may induce apoptosis or programmed cell death in certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-Aminobenzo[D]thiazol-5-OL plays a significant role in biochemical reactions. It serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of this compound are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Cellular Effects
Molecules with a benzothiazole moiety, like this compound, have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Molecular Mechanism
It is known that this compound significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[D]thiazol-5-OL typically involves the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation. One common method includes:
Cyclization Reaction: o-Aminothiophenol reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form 2-mercaptobenzothiazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzo[D]thiazol-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
- Quinone derivatives from oxidation.
- Dihydro derivatives from reduction.
- Substituted benzothiazoles from nucleophilic substitution .
Scientific Research Applications
2-Aminobenzo[D]thiazol-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Aminobenzo[D]thiazol-6-OL
- 2-Mercaptobenzothiazole
Comparison: 2-Aminobenzo[D]thiazol-5-OL is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Aminobenzo[D]thiazol-6-OL has similar properties but differs in the position of the hydroxyl group, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2-amino-1,3-benzothiazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIERIBXILPXPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557198 | |
Record name | 2-Amino-1,3-benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118526-19-5 | |
Record name | 2-Amino-1,3-benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1,3-benzothiazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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